molecular formula C13H13NO5 B1315706 (R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 110351-91-2

(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Cat. No. B1315706
M. Wt: 263.25 g/mol
InChI Key: IGKWOGMVAOYVSJ-CYBMUJFWSA-N
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Description

“®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione”, also known as EHPT, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 263.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H13NO5 . The InChI code for this compound is 1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 666.6±55.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its melting point is 169-170 °C . The pKa of this compound is predicted to be 11.20±0.20 .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Applications

  • A key area of research is the development of practical asymmetric synthesis methods for compounds related to (R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. These methods are essential for producing enantiomerically pure compounds, which have significant implications in pharmaceutical applications, especially for the synthesis of camptothecin analogs, which are notable for their antitumor properties (Henegar et al., 1997).
  • The compound serves as a synthetic intermediate for camptothecin analogues, highlighting its importance in the development of potential cancer treatments (Watanabe et al., 2014).

Chemical Reactions and Derivatives

  • Research has also focused on exploring various chemical reactions involving compounds related to (R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. These studies provide valuable insights into the synthesis of a wide range of heterocyclic compounds, which are fundamental in medicinal chemistry (Harb et al., 1989).
  • Investigations into the synthesis and reactions of related compounds, such as benzo[b]pyrano[3,2-f]indolizines, have broadened the understanding of the chemical properties and potential applications of these molecules (Kappe et al., 2003).

Novel Routes and Methodologies

  • There are studies that have developed new methodologies for synthesizing functionalized pyranopyridines, demonstrating the versatility and potential of these compounds in organic synthesis (Mekheimer et al., 1997).
  • Research into the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has led to the synthesis of various dihydropyran-2-ones and pyrazolin-5-ones, showcasing the wide range of chemical diversity achievable with these compounds (Shandala et al., 1984).

properties

IUPAC Name

(4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWOGMVAOYVSJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

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